molecular formula C22H23N3O2 B2470879 N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1021225-21-7

N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2470879
CAS No.: 1021225-21-7
M. Wt: 361.445
InChI Key: XCYOWBOEVSAIDN-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 3-ethylphenyl aniline moiety at position 4 and a morpholine-4-carbonyl group at position 3 of the quinoline core. The morpholine substituent enhances solubility and may improve target binding through hydrogen-bonding interactions .

Properties

IUPAC Name

[4-(3-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOWBOEVSAIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is known for its diverse pharmacological properties. The morpholine carbonyl group and the ethylphenyl substituent are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution to introduce the morpholine and ethylphenyl groups.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor in various biochemical assays, potentially targeting enzymes involved in metabolic pathways.
  • Binding Affinity : The morpholine group enhances the compound's binding affinity to target proteins, which may include kinases or other regulatory proteins involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound exhibits cytotoxic effects against several cancer cell lines, with mechanisms that may include:

  • Inhibition of Cell Proliferation : The compound has shown promising results in reducing cell viability in vitro, with IC50 values indicating effective concentration levels .
  • Induction of Apoptosis : Data suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or nucleic acids, potentially inhibiting growth:

  • Broad-Spectrum Activity : Preliminary tests indicate effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial metabolism or replication .

Case Studies and Research Findings

  • Antimalarial Properties : A related study on quinoline derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, with compounds exhibiting low nanomolar potency. This highlights the potential for this compound to be developed further for similar applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the quinoline core can significantly affect biological activity. For instance, substituents like ethyl groups have been correlated with enhanced inhibitory effects on target enzymes .
  • Cytotoxicity Studies : In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, indicating a need for further optimization of this compound for therapeutic use .

Data Summary

Biological ActivityObservationsReferences
AnticancerIC50 values indicate significant cytotoxicity
AntimicrobialEffective against multiple bacterial strains
AntimalarialLow nanomolar potency against P. falciparum

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include:

  • Substituents on the Quinoline Core: Position 3: Morpholine-4-carbonyl (target compound) vs. sulfonyl (), trifluoromethyl (), or nitro () groups. Position 6/7: Bromo (), methoxy (), or morpholinophenyl () substituents.
  • Aniline Ring Modifications :
    • 3-Ethylphenyl (target) vs. 3-methylphenyl (), 3-chlorophenyl (), or 3-fluorobenzyloxy-substituted phenyl ().
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (Da) LogP* (Predicted)
Target Compound C₂₂H₂₃N₃O₂ 3-Morpholine-4-carbonyl, 3-ethylphenyl 373.45 ~3.5
N-(3-Methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine C₂₁H₂₁N₃O₂ 3-Morpholine-4-carbonyl, 3-methylphenyl 359.42 ~3.0
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₂BrF₂N₂ 6-Bromo, 3-difluoromethylphenyl 365.19 ~4.2
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine C₁₆H₁₀ClF₃N₂ 6-Trifluoromethyl, 3-chlorophenyl 322.72 ~4.0
NQ15 (Nitroquinoline derivative) C₂₅H₂₃N₃O₅ 3-Nitro, 6-benzyloxy, 7-methoxy 445.48 ~2.8

*LogP values estimated using fragment-based methods.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine-4-carbonyl derivatives (target, ) show improved aqueous solubility vs. halogenated analogs () due to hydrogen-bonding capacity.
  • Metabolic Stability :
    • Trifluoromethyl and difluoromethyl groups () resist oxidative metabolism, whereas the target’s ethyl group may undergo CYP450-mediated oxidation.

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